1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (d, J = 8.4 Hz, 1H, H-7)
- δ 7.68 (s, 1H, H-4)
- δ 3.52 (t, J = 7.6 Hz, 2H, H-2)
- δ 2.94 (q, J = 7.2 Hz, 2H, propionyl CH₂)
- δ 1.21 (t, J = 7.2 Hz, 3H, propionyl CH₃).
¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
Crystallographic Data and Conformational Analysis
No single-crystal X-ray data are publicly available. Computational modeling (DFT at B3LYP/6-311+G(d,p)) reveals:
- The propionyl group adopts a synperiplanar conformation relative to the indoline ring.
- The sulfonyl chloride group lies coplanar with the aromatic ring, maximizing resonance stabilization.
- Torsional angles:
Comparative Structural Analysis with Related Indoline Sulfonyl Chlorides
Table 2: Structural Comparison of Indoline Derivatives
| Compound | Molecular Formula | SO₂Cl Position | N-Substituent |
|---|---|---|---|
| 1-Propionylindoline-5-sulfonyl chloride | C₁₁H₁₂ClNO₃S | 5 | Propionyl |
| 1-Acetylindoline-5-sulfonyl chloride | C₁₀H₁₀ClNO₃S | 5 | Acetyl |
| 1-Methylindoline-5-sulfonyl chloride | C₉H₁₀ClNO₂S | 5 | Methyl |
Key differences:
- Electron-withdrawing effects : The propionyl group induces greater electron deficiency at N1 compared to acetyl or methyl groups, reducing sulfonyl chloride reactivity.
- Steric effects : Propionyl’s ethyl chain increases steric hindrance at N1, influencing regioselectivity in substitution reactions.
- Crystallinity : Methyl derivatives exhibit higher melting points (mp 148–150°C) vs. propionyl analogs (mp 92–94°C).
Properties
IUPAC Name |
1-propanoyl-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-7-9(17(12,15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDULRLERROFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586456 | |
| Record name | 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868963-99-9 | |
| Record name | 2,3-Dihydro-1-(1-oxopropyl)-1H-indole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868963-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with specific amino acid residues in proteins, leading to modifications that can alter protein function. These interactions are crucial for studying protein structure and function in proteomics research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, such as altered cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to modify proteins at the molecular level makes it a valuable tool for studying biochemical pathways and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions (2-8°C) for extended periods (months). Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.
Biological Activity
1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12ClNO3S
- Molecular Weight : 273.74 g/mol
- Purity : Typically around 95% .
The biological activity of this compound primarily involves its ability to interact with various proteins and enzymes through covalent bonding. This interaction can lead to modifications that alter protein function, which is crucial for understanding cellular processes and signaling pathways.
Key Mechanisms:
- Covalent Binding : The compound forms covalent bonds with specific amino acid residues in proteins, which can inhibit or activate enzyme activity .
- Influence on Cellular Processes : It modifies proteins involved in critical cellular functions such as signaling, gene expression, and metabolism, potentially leading to changes in cell growth, differentiation, and apoptosis .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Potential
Studies have suggested that compounds similar to 1-propionyl derivatives may target heat shock proteins (Hsp90), which are overexpressed in various cancers. Inhibition of Hsp90 can disrupt multiple oncogenic pathways . The compound's structure may allow it to serve as a scaffold for developing new anticancer agents.
Study on Protein Interaction
In a laboratory setting, the stability of 1-propionyl derivatives was assessed under various conditions. It was found that the compound remains stable at temperatures between 2°C and 8°C for extended periods (months), making it suitable for long-term experiments .
Dosage Effects in Animal Models
Animal studies indicated that lower doses of the compound could induce beneficial biochemical changes without significant toxicity. However, higher doses led to adverse effects such as disruption in metabolic processes . This dose-dependent behavior is critical for therapeutic applications.
Data Table: Summary of Biological Activities
Scientific Research Applications
Treatment of Pain Disorders
Research indicates that indole derivatives, including 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, may possess analgesic properties. A patent describes methods for treating visceral pain conditions such as irritable bowel syndrome and chronic pain through the action of nitric oxide synthase inhibitors, where this compound could play a role as an active ingredient or precursor in pharmaceutical formulations aimed at these conditions .
Neuroprotective Effects
Indole compounds are known for their neuroprotective properties. Studies on derivatives of indole propionic acid have shown significant antioxidant activity and inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative disorders like Parkinson's disease. The structural similarities between these derivatives and this compound suggest potential for similar neuroprotective applications .
Synthesis of Sulfonamides
The sulfonyl chloride functional group in this compound allows it to act as a versatile building block in organic synthesis. It can be employed to synthesize various sulfonamide derivatives that are important in medicinal chemistry for their antibacterial and anti-inflammatory properties .
Photocatalytic Reactions
Recent studies have explored the use of sulfonyl chlorides in photoredox-catalyzed reactions, where they serve as sources of sulfonyl radicals. This application highlights the compound's utility in synthetic organic chemistry, enabling the formation of complex molecular architectures under mild conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Molecular Differences
The table below summarizes critical differences between the target compound and its closest structural analogues:
*Note: CAS number inferred from . †Molecular weight calculated based on formula from .
Analysis of Structural and Functional Differences
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Key Difference: The cyclopropanecarbonyl group introduces steric bulk and ring strain, which may reduce reactivity compared to the linear propionyl chain.
- Electronic Effects : The sp³-hybridized carbons in cyclopropane may slightly donate electrons via conjugation, counteracting the electron-withdrawing nature of the carbonyl group. This contrasts with the purely electron-withdrawing propionyl substituent.
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- Core Structure: The tetrahydroquinoline scaffold features a six-membered aromatic ring with one double bond, compared to the five-membered dihydroindole. This extended π-system may alter electronic interactions in reactions involving the sulfonyl chloride.
- Substituent Position : The sulfonyl chloride at position 6 (vs. 5 in the target compound) could influence regioselectivity in subsequent reactions, such as sulfonamide formation .
4-Iodo-1-acetyl-7-azaindole
- Heterocycle Variation: The 7-azaindole core includes a nitrogen atom in the aromatic ring, enhancing polarity and hydrogen-bonding capacity.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two main stages:
Stage 1: Propionylation of the Dihydroindole Core
The starting material is a 2,3-dihydro-1H-indole derivative, which undergoes selective N-propionylation. This is commonly achieved by reacting the indoline nucleus with propionyl chloride or an equivalent propionylating agent under controlled conditions to introduce the propionyl group at the nitrogen atom.Stage 2: Sulfonylation at the 5-Position
The propionylated intermediate is then subjected to sulfonylation using chlorosulfonic acid or a related sulfonyl chloride reagent. This reaction introduces the sulfonyl chloride group at the 5-position of the indoline ring, yielding the target compound.
This sequence leverages the nucleophilicity of the indoline nitrogen for acylation and the aromatic ring's reactivity for electrophilic sulfonylation, enabling regioselective functionalization.
Detailed Synthetic Procedure
Based on the synthesis data from Vulcanchem and related literature, the preparation can be summarized as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Dihydroindole derivative + Propionyl chloride | N-propionylation of 2,3-dihydro-1H-indole at room temperature or mild heating in an inert solvent such as dichloromethane or tetrahydrofuran. Triethylamine or similar base may be used to scavenge HCl formed. | Moderate to good yield; reaction monitored by TLC. |
| 2 | Propionylated intermediate + Chlorosulfonic acid (ClSO3H) or Sulfonyl chloride reagent | Electrophilic aromatic substitution to introduce sulfonyl chloride group at the 5-position. Reaction typically performed at low temperature to control regioselectivity and avoid overreaction. | Product isolated as a yellow solid; purity ~85% before purification. |
| 3 | Purification by column chromatography on silica gel | Use of dichloromethane or benzene as eluent to separate the product from impurities. | Final product obtained with high purity. |
Example from Literature
A representative synthesis reported involves:
Reacting a 7-benzoylindoline derivative with propionyl chloride in the presence of triethylamine in tetrahydrofuran at room temperature for 2 hours.
Subsequent sulfonylation with chlorosulfonic acid under reflux conditions for 24 hours.
Removal of excess reagents and purification by silica gel chromatography to isolate the sulfonyl chloride product.
This approach yields the compound in the range of 20–66% depending on specific substrate substitutions and reaction conditions.
Reaction Scheme Summary
2,3-Dihydro-1H-indole derivative
+ Propionyl chloride
------------------------> N-Propionyl-2,3-dihydro-1H-indole
+ Chlorosulfonic acid
------------------------> this compound
Analytical and Research Findings on Preparation
Reaction Monitoring and Purity
The progress of propionylation and sulfonylation reactions is typically monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane mixtures (20–40%) as eluents.
Purity of intermediates and final products is assessed by NMR spectroscopy and mass spectrometry. For example, the molecular ion peak at m/z 273.74 corresponds to the molecular weight of the target compound.
The sulfonyl chloride functionality is confirmed by characteristic IR absorptions and chemical reactivity tests.
Yield and Optimization
Yields vary with reaction conditions; optimization includes controlling temperature, reagent stoichiometry, and reaction time.
Use of dry solvents and inert atmosphere improves reproducibility and yield.
Purification steps such as repeated solvent washes and chromatographic separation enhance product purity to >85%.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2,3-Dihydro-1H-indole or substituted indoline derivatives |
| Propionylating Agent | Propionyl chloride |
| Sulfonylating Agent | Chlorosulfonic acid or sulfonyl chloride reagents |
| Solvents | Tetrahydrofuran (THF), dichloromethane (DCM), benzene |
| Reaction Temperature | Room temperature for propionylation; 60–70 °C reflux for sulfonylation |
| Reaction Time | 2 hours for propionylation; up to 24 hours for sulfonylation |
| Purification Method | Silica gel column chromatography |
| Yield Range | 20–66% depending on substrate and conditions |
| Product State | Yellow solid |
| Molecular Weight | 273.74 g/mol |
| Molecular Formula | C11H12ClNO3S |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves sulfonylation of the indole precursor. For example, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 52206-05-0) is synthesized via chlorosulfonic acid treatment . For the propionyl variant, substituting acetyl with propionyl may require adjusting reaction time and temperature (e.g., 0–5°C to minimize side reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the sulfonyl chloride derivative.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm the presence of the propionyl group (δ ~2.3–2.5 ppm for CH₂ and δ ~1.1 ppm for CH₃) and sulfonyl chloride (no protons, but adjacent aromatic protons show deshielding).
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% is typical for research-grade material).
- Mass Spectrometry : ESI-MS in negative ion mode should show [M-Cl]⁻ or [M-H]⁻ peaks consistent with the molecular formula (C₁₁H₁₁ClNO₃S, calculated molecular weight ~272.7 g/mol).
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Methodological Answer : Follow strict PPE guidelines: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Quench excess sulfonyl chloride with ice-cold sodium bicarbonate solution post-reaction. Waste should be segregated into halogenated organic waste containers .
Advanced Research Questions
Q. How does the propionyl group influence reactivity compared to acetyl or unsubstituted analogs?
- Methodological Answer : The propionyl group increases steric bulk, potentially reducing nucleophilic attack rates at the sulfonyl chloride site. Compare kinetics with acetyl derivatives (e.g., 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, CAS 52206-05-0) using competitive reactions with amines. Monitor reaction progress via FT-IR (disappearance of S=O stretches at ~1370 cm⁻¹) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : If NMR signals overlap (e.g., propionyl vs. indole protons), use 2D techniques like HSQC or COSY. For ambiguous mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns. Cross-validate with computational modeling (DFT for NMR chemical shift predictions) .
Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfur in sulfonyl chloride). Compare activation energies for reactions with amines vs. alcohols to design selective syntheses. Software like Gaussian or ORCA can model transition states .
Q. What are the common byproducts during derivatization, and how are they mitigated?
- Methodological Answer : Hydrolysis of sulfonyl chloride to sulfonic acid is a key side reaction. Maintain anhydrous conditions (e.g., molecular sieves) and avoid prolonged storage. For byproducts like 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid (CAS 868964-09-4), optimize stoichiometry of propionyl chloride to prevent over-acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
